RXRα Inhibition Potency and Selectivity: UVI3003 vs. HX531
UVI3003 exhibits sub-micromolar inhibition of human RXRα in a cellular context, whereas the comparator HX531 is reported to be significantly more potent in biochemical assays. UVI3003 inhibits human RXRα with an IC50 of 0.24 μM in Cos7 cells [1]. In contrast, HX531 demonstrates an IC50 of 18 nM (0.018 μM) in a binding assay [2]. The ~13-fold difference in potency, alongside distinct assay conditions, highlights a critical divergence in their pharmacological profiles that impacts experimental design and interpretation.
| Evidence Dimension | Inhibition of RXRα transcriptional activity (IC50) |
|---|---|
| Target Compound Data | 0.24 μM (240 nM) for human RXRα in Cos7 cells |
| Comparator Or Baseline | HX531: 18 nM (0.018 μM) in a binding assay |
| Quantified Difference | UVI3003 is approximately 13-fold less potent than HX531 in these respective assay systems. |
| Conditions | UVI3003: Cos7 cell-based reporter assay; HX531: Binding assay (specific format not detailed in product literature). |
Why This Matters
This potency differential dictates that UVI3003 should be used at higher concentrations than HX531 to achieve comparable target engagement, a critical consideration for in vitro and in vivo experimental dosing.
- [1] MedChemExpress (MCE). UVI 3003 product page. CAS 847239-17-2. Accessed April 2026. View Source
- [2] TargetMol. HX531 product page. CAS 188844-34-0. Accessed April 2026. View Source
